molecular formula C18H18N2O B384142 1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole CAS No. 612049-83-9

1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole

Cat. No.: B384142
CAS No.: 612049-83-9
M. Wt: 278.3g/mol
InChI Key: FJTAPKRRFJMOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its unique structure, which includes an allyl group and a tolyloxymethyl group attached to the benzimidazole core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole typically involves the reaction of 2-o-tolyloxymethyl-1H-benzoimidazole with an allylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the hydrogen atom at the nitrogen position of the benzimidazole ring with the allyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The allyl and tolyloxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-o-Tolyloxymethyl-1H-benzoimidazole: This compound shares a similar core structure but lacks the allyl group.

    1-Allyl-2-methyl-1H-benzoimidazole: This compound has an allyl group but differs in the substitution pattern on the benzimidazole ring.

Uniqueness

1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole is unique due to the presence of both the allyl and tolyloxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-1-prop-2-enylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-12-20-16-10-6-5-9-15(16)19-18(20)13-21-17-11-7-4-8-14(17)2/h3-11H,1,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTAPKRRFJMOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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